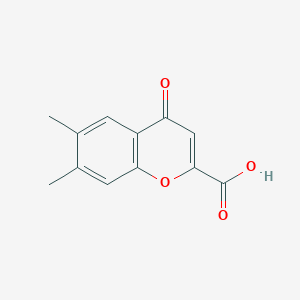

6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies that enable the formation of the chromene core with various substituents to explore their chemical and biological potential. A rapid synthetic method has been developed for 4-oxo-4H-chromene-3-carboxylic acid, a closely related compound, indicating the general approach towards the synthesis of chromene derivatives through steps like Vilsmeier reaction and oxidation, which may also apply to 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives reveals a core chromene ring with specific substituents that influence their chemical behavior and interaction with biological targets. For instance, the crystal structure analysis of similar compounds demonstrates the planarity of the chromene ring system and its implications on molecular stability and interactions (Wen et al., 2008).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions that allow for the functionalization and modification of the chromene core. For example, reactions involving chromene derivatives can lead to the synthesis of new compounds with potential biological activity, demonstrating the versatility of chromene chemistry (Karimi et al., 2018).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and substituents present on the chromene core. Studies on similar compounds provide insights into how structural variations influence physical properties (Shi et al., 2017).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. The presence of substituents such as methyl groups and carboxylic acid functions significantly affects these properties, as seen in studies of related chromene compounds (Pimenova et al., 2003).

科学的研究の応用

Biocatalyst Inhibition

Carboxylic acids, including chromene derivatives, have been identified for their potential in biocatalyst inhibition. These compounds can be inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields and titers. Understanding the mechanisms of biocatalyst inhibition by these acids can aid in engineering robust strains with improved industrial performance (Jarboe et al., 2013).

Synthetic Chemistry

6H-Benzo[c]chromen-6-ones, core structures of secondary metabolites with considerable pharmacological importance, have limited natural sources. Synthetic procedures for these compounds, including various coupling reactions and cyclizations, highlight the importance of chromene derivatives in pharmaceutical chemistry (Mazimba, 2016).

Solvent Developments

The extraction of carboxylic acids from aqueous streams using solvents and supercritical fluids is a growing area of interest. Innovations in solvent technologies, such as the use of ionic liquids and improvements in traditional solvent systems, aim at efficient recovery of carboxylic acids for use as precursors in various industrial chemicals, showcasing the utility of carboxylic acid derivatives in green chemistry and sustainability (Sprakel & Schuur, 2019).

特性

IUPAC Name |

6,7-dimethyl-4-oxochromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6-3-8-9(13)5-11(12(14)15)16-10(8)4-7(6)2/h3-5H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXTZTPZRBJVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424668 |

Source

|

| Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |

CAS RN |

162210-24-4 |

Source

|

| Record name | 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)

![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)